molecular formula C17H21BrN4O2 B8365743 4-(6-Bromo-quinazolin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(6-Bromo-quinazolin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B8365743
M. Wt: 393.3 g/mol
InChI Key: PERRFFMUYWBQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromo-quinazolin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H21BrN4O2 and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromoquinazolin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-8-6-21(7-9-22)15-13-10-12(18)4-5-14(13)19-11-20-15/h4-5,10-11H,6-9H2,1-3H3

InChI Key

PERRFFMUYWBQJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude product from Step 1 (1.5 g), piperazine-1-carboxylic acid tert-butyl ester (2.29 g, 12.3 mmol) and triethylamine (2.15 mL, 15.4 mmol) in N-methylpyrrolidinone (50 mL) was stirred and heated at 80° C. for 2 hours. The solution was cooled to room temperature, diluted with EtOAc (200 mL), washed with water (3×200 mL) and dried over Na2SO4. The mixture was purified by silica gel column chromatography (50% EtOAc/hexanes) to give 4-(6-bromo-quinazolin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester as a colorless oil (1.5 g, 3.8 mmol, 85% from Step 1.) MS (APCI+) [M+H]+ 394.9 and 392.9. 1H NMR (CDCl3, 400 MHz) δ 8.76 (1H, s), 8.02 (1H, s), 7.84-7.78 (2H, m), 3.74 (4H, s), 3.66 (4H, s), 1.51 (9H, s.)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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